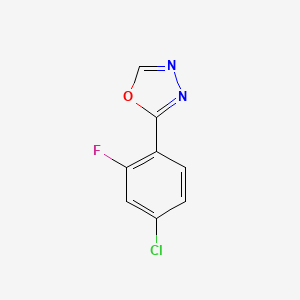

2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole

Description

2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 2 with a 4-chloro-2-fluorophenyl group. The 1,3,4-oxadiazole scaffold is known for its electron-deficient aromatic system, which enhances metabolic stability and facilitates interactions with biological targets . The substituents on the phenyl ring—chloro (electron-withdrawing) at position 4 and fluoro (also electron-withdrawing) at position 2—contribute to its electronic and steric properties.

Propriétés

IUPAC Name |

2-(4-chloro-2-fluorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2O/c9-5-1-2-6(7(10)3-5)8-12-11-4-13-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKOPXOPCFHULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features an oxadiazole ring, which is known for its biological activity. The presence of the 4-chloro-2-fluorophenyl group enhances its interaction with biological targets. The molecular formula is CHClF NO, and it exhibits properties typical of oxadiazole derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated various derivatives of oxadiazoles where compounds containing this structure showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | E. coli | 8 | 17.0 ± 0.40 |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Pseudomonas aeruginosa | 8 | 17.0 ± 0.15 |

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity. For instance, derivatives with the oxadiazole core were tested against Candida albicans and demonstrated significant inhibition .

Table 2: Antifungal Activity

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Compound 4i | C. albicans | 16 |

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies. One notable study involved docking studies and biological evaluations against multiple cancer cell lines according to the National Cancer Institute protocol. Compounds derived from this structure exhibited significant growth inhibition against various cancer types:

Table 3: Anticancer Activity

| Compound | Cell Line | Growth Inhibition (%) at 10 µM |

|---|---|---|

| 6h | SNB-19 | 65.12 |

| 6h | NCI-H460 | 55.61 |

| 6h | SNB-75 | 54.68 |

Molecular docking studies revealed that these compounds effectively bind to tubulin sites, suggesting a mechanism of action that interferes with microtubule dynamics essential for cancer cell proliferation .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cellular processes.

- Receptor Binding : It can modulate receptor activity through binding interactions.

- Microtubule Disruption : As indicated in anticancer studies, it may disrupt microtubule formation by binding to tubulin .

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

- Antimicrobial Study : A series of oxadiazole derivatives were synthesized and screened for antimicrobial activity against E. coli and Pseudomonas aeruginosa. The results indicated that specific substitutions on the phenyl ring significantly enhanced antibacterial potency .

- Anticancer Evaluation : In a comprehensive study involving multiple cancer cell lines, derivatives containing the oxadiazole core demonstrated varied degrees of cytotoxicity with IC values comparable to established chemotherapeutics .

Applications De Recherche Scientifique

Anticancer Activity

1,3,4-Oxadiazoles, including derivatives like 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole, have shown promising anticancer properties. Recent studies have highlighted their ability to inhibit various cancer cell lines through multiple mechanisms:

- Mechanism of Action : The oxadiazole scaffold interacts with key biological targets such as enzymes and nucleic acids. For instance, compounds have been found to inhibit thymidylate synthase and histone deacetylases (HDAC), leading to reduced cancer cell proliferation .

- Case Study : A study demonstrated that specific oxadiazole derivatives exhibited significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity (e.g., one compound showed an IC50 of 1.18 ± 0.14 µM against HEPG2 cells) .

| Compound | Target Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | HEPG2 | 1.18 ± 0.14 | |

| Compound B | MCF7 | 4.18 ± 0.05 | |

| Compound C | MDA-MB-468 | 84.83% Inhibition |

Antimicrobial Activity

The antimicrobial potential of 1,3,4-oxadiazole derivatives is another area of active research. These compounds exhibit broad-spectrum activity against bacteria and fungi:

- Antibacterial Properties : Derivatives of 1,3,4-oxadiazoles have shown enhanced activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. Some compounds were found to be significantly more effective than standard antibiotics like ciprofloxacin .

- Case Study : A derivative demonstrated a minimum inhibitory concentration (MIC) of 1–2 µg/mL against S. aureus and was effective against methicillin-resistant strains .

Herbicidal Activity

The herbicidal potential of compounds containing the oxadiazole structure has been explored in agricultural settings:

- Field Trials : Compounds derived from this compound have shown effective control of annual weeds in rice paddies with low toxicity to the crop itself. For example, certain derivatives demonstrated potent herbicidal activity at application rates as low as 16 g AI ha⁻¹ .

- Case Study : Field assessments indicated that these compounds provided rapid control over a range of weeds while maintaining a good safety profile for transplanted rice seedlings .

Comparaison Avec Des Composés Similaires

Substituent Effects on Pharmacological Activity

The position and nature of substituents on the 1,3,4-oxadiazole ring significantly influence biological activity. Key comparisons include:

Key Observations :

- Electron-Withdrawing Groups: Substituents like -Cl, -F, and -NO₂ at C2 or C5 enhance pharmacological activity by stabilizing the oxadiazole ring and improving target binding .

- Positional Influence : C2 substituents (e.g., 4-chlorophenyl) are critical for CNS activity, while C5 substituents (e.g., 4-fluorophenyl) enhance anticancer effects .

- Flexibility vs. Rigidity: Compounds with sp³-hybridized linkers (e.g., phenoxymethyl) at C2 show higher antibacterial activity than rigid aromatic substituents .

Structural and Electronic Comparisons

- Crystal Structures : Analogous compounds like 2-(adamantan-1-yl)-5-(3-fluorophenyl)-1,3,4-oxadiazole (SIKKAA) reveal that meta-substitution of fluorine on the phenyl ring induces distinct molecular packing compared to para-substituted derivatives . The target compound’s 2-fluoro group (meta to oxadiazole) may similarly influence crystallinity and solubility.

- Anticonvulsant Activity: Amino substituents at C5 (e.g., compound 6 in ) enhance anticonvulsant effects by mimicking benzodiazepine pharmacophores.

Méthodes De Préparation

Cyclization of Hydrazide Intermediates

One common approach involves synthesizing the corresponding hydrazide from 4-chloro-2-fluorobenzoic acid derivatives, followed by cyclization to the oxadiazole ring.

Step 1: Synthesis of Hydrazide

The ester or acid chloride of 4-chloro-2-fluorobenzoic acid is reacted with hydrazine hydrate in ethanol under reflux to afford the hydrazide intermediate.

Step 2: Formation of Hydrazone

The hydrazide is then condensed with an appropriate aldehyde or acid derivative to form a hydrazone intermediate.

Step 3: Cyclodehydration

The hydrazone undergoes cyclization via oxidative cyclization or dehydration using reagents such as acetic anhydride or phosphorus oxychloride (POCl3), often in the presence of catalysts or bases, to form the 1,3,4-oxadiazole ring.

This method has been reported with variations in reagents and conditions to optimize yield and purity. For instance, oxidative cyclization with acetic anhydride under reflux conditions typically gives good yields of 2,5-disubstituted oxadiazoles, including chloro-substituted derivatives.

One-Pot Synthesis and Functionalization

A more recent and streamlined method involves a one-pot, two-stage synthesis-functionalization protocol:

General Procedure A: The reaction starts with the combination of acid chlorides and hydrazides in an anhydrous solvent such as 1,4-dioxane under nitrogen atmosphere, followed by heating at 80-120 °C for several hours.

Functionalization: Subsequent addition of aryl halides, copper catalysts (e.g., copper(I) iodide), ligands (e.g., 1,10-phenanthroline), and bases (e.g., cesium carbonate) allows for arylation at the 2- or 5-position of the oxadiazole ring.

This method allows for the synthesis of diverse 2,5-disubstituted 1,3,4-oxadiazoles, including those with chloro and fluoro substituents on the aromatic ring, with yields ranging from moderate to high (typically 70-87%).

Reaction Conditions and Yields

| Preparation Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrazide formation | Hydrazine hydrate, ethanol | Reflux (~78°C) | 4-6 hours | 70-85 | From ester or acid chloride precursor |

| Hydrazone formation | Aromatic aldehyde, ethanol, catalytic acetic acid | Reflux (~78°C) | 10-30 minutes | 75-90 | Schiff base intermediate formed |

| Cyclodehydration (oxidative) | Acetic anhydride or POCl3, pyridine or base | 80-120°C | 5-7 hours | 65-85 | Cyclization to 1,3,4-oxadiazole ring; POCl3 often used for chlorinated derivatives |

| One-pot synthesis-functionalization | Acid chloride, hydrazide, aryl halide, CuI, ligand, base, 1,4-dioxane | 80-120°C | 3-17 hours | 70-87 | Streamlined synthesis with arylation step, suitable for 2-(4-chloro-2-fluorophenyl) derivatives |

Mechanistic Insights

- The cyclization step often involves initial formation of a thiosemicarbazide or hydrazide intermediate, which undergoes intramolecular nucleophilic attack leading to ring closure.

- Iodination or oxidative agents can facilitate the elimination of leaving groups such as NaSH, NaI, and H2O, promoting annulation to the oxadiazole ring.

- In substitution reactions, the chloro group on the aromatic ring or on the oxadiazole ring can undergo nucleophilic displacement by amines or other nucleophiles, sometimes leading to unexpected products depending on reaction temperature and solvent.

Summary of Key Research Findings

- The synthetic routes to this compound are well-established, involving hydrazide formation, condensation, and cyclization.

- One-pot methods with copper-catalyzed coupling have enhanced the efficiency and diversity of substituents on the oxadiazole ring.

- Yields are generally good, with optimized conditions for chlorinated and fluorinated aromatic substrates.

- Reaction temperature and choice of reagents critically influence product distribution and purity.

- Characterization typically includes NMR (1H, 13C, 19F), IR, and mass spectrometry to confirm structure.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-chloro-2-fluorophenyl)-1,3,4-oxadiazole?

A five-step protocol is commonly employed, starting with ethyl 4,4,4-trifluoro-3-oxobutanoate and triethyl orthoformate. Key steps include cyclization using phosphorus oxychloride (POCl₃) to form the oxadiazole core and nucleophilic substitution for halogenated aryl group incorporation. Characterization via ¹H/¹³C NMR and HRMS is critical for verifying purity and regioselectivity . Alternative routes involve hydrazide intermediates reacting with substituted aromatic acids under reflux conditions .

Advanced: How can reaction conditions be optimized to address low yields in oxadiazole cyclization?

Low yields often stem from incomplete dehydration during cyclization. Optimization strategies include:

- Catalyst screening : POCl₃ with catalytic pyridine enhances reaction efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization kinetics.

- Temperature control : Reflux at 110–120°C minimizes side reactions.

Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate) resolves byproducts like open-chain hydrazones .

Basic: What spectroscopic techniques are essential for structural validation?

- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorophenyl proton splitting patterns and chlorine-induced deshielding) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₅ClFN₃O, calculated m/z 226.0148) .

- X-ray crystallography : Resolve ambiguities in regiochemistry (monoclinic system, space group P21/c, Z = 4) .

Advanced: How do electronic effects of substituents influence bioactivity in oxadiazole derivatives?

Electron-withdrawing groups (e.g., -Cl, -F) enhance pharmacological activity by increasing electrophilicity and binding affinity. For example:

- Anti-inflammatory activity : 4-Chlorophenyl substitution at the 5th position achieves 59.5% inhibition (vs. indomethacin’s 64.3%) due to improved hydrophobic interactions with COX-2 .

- Antibacterial activity : Fluorine substituents increase membrane permeability, reducing Staphylococcus aureus MIC to 12.5 mg/mL .

Basic: What are the primary applications of this compound in material science?

Oxadiazoles with halogenated aryl groups exhibit high electron mobility, making them suitable for:

- Scintillators : Dopants in radiation detectors (e.g., BPBD analogs with HOMO/LUMO gaps ~3.8 eV) .

- OLEDs : Charge-transport layers due to fluorescence quantum yields >0.7 .

Advanced: How can molecular docking resolve contradictions in bioactivity data?

Docking studies (AutoDock 4.0, Lamarckian GA) identify binding modes to targets like succinate dehydrogenase (SDH, PDB:2FBW). For example:

- Fungicidal activity : Oxadiazole derivatives mimic penthiopyrad’s interaction with SDH’s ubiquinone site via carbonyl hydrogen bonds .

- False negatives : Poor activity against Rhizoctonia solani may arise from steric clashes with Tyr:58 in SDH .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential release of HCl/HF vapors during synthesis .

- Storage : Inert atmosphere (argon) at –20°C to prevent hydrolysis .

Advanced: How can QSAR models improve the design of oxadiazole-based therapeutics?

3D-QSAR (CoMFA, CoMSIA) correlates substituent parameters (logP, molar refractivity) with activity:

- Anti-inflammatory SAR : 3,4-Dimethoxyphenyl groups increase steric bulk, enhancing COX-2 binding (pIC₅₀ ~7.2) .

- Anticonvulsant activity : Thiadiazole analogs show higher GABA receptor affinity than oxadiazoles due to sulfur’s electronegativity .

Basic: What analytical methods quantify trace impurities in oxadiazole samples?

- HPLC-PDA : C18 column (acetonitrile/water gradient) detects hydrazide intermediates (<0.1% threshold) .

- GC-MS : Identifies volatile byproducts (e.g., ethyl chloroacetate) .

Advanced: Why do crystallographic data sometimes conflict with computational predictions?

Discrepancies arise from:

- Packing effects : Crystal lattice forces distort bond angles (e.g., C–N–C angles differing by 2–3° vs. DFT calculations) .

- Solvent inclusion : Hydrate formation alters unit cell parameters (e.g., a = 19.215 Å in anhydrous vs. 19.8 Å in hydrated forms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.